
2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound with the molecular formula C5H6N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the nitration of pyrazole derivatives followed by acylation. One common method involves the reaction of 3-nitropyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Cyclization Conditions: Acidic or basic conditions, elevated temperatures
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.
Cyclized Products: Cyclization reactions yield more complex heterocyclic compounds
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that 2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibits significant pharmacological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. A study conducted by Zalaru et al. synthesized various pyrazole derivatives, including this compound, and evaluated their anesthetic and anti-arrhythmic properties. The findings showed that while the anesthetic activity was lower than lidocaine, the acute toxicity was significantly reduced, making it a safer alternative for further development in pain management therapies .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In a comparative study of various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed notable inhibition zones, indicating its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Agricultural Applications
Pesticidal Properties
The compound's structural features allow it to function as a potential pesticide. Its effectiveness against various pests has been evaluated in agricultural studies. The nitro group enhances its reactivity, making it suitable for targeting specific biological pathways in pests without harming beneficial organisms.
Case Study: Efficacy Against Crop Pests
A field study assessed the effectiveness of this compound against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations when applied at recommended dosages, suggesting its viability as an eco-friendly pesticide alternative .
Material Science Applications
Polymer Chemistry
In material science, this compound has been investigated for its role in synthesizing novel polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers, making them more durable and resistant to environmental degradation.
Table 2: Mechanical Properties of Polymers Modified with this compound
Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
---|---|---|
Polyethylene | 25 | 300 |
Polyvinyl Chloride | 35 | 250 |
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death. The exact molecular pathways involved depend on the specific biological context and the target organism .
Comparison with Similar Compounds
Similar Compounds
3-nitropyrazole: A precursor in the synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide.
2-(3-amino-1H-pyrazol-1-yl)acetamide: A reduction product of this compound.
1H-pyrazole-3-carboxamide: A structurally related compound with different functional groups
Uniqueness
This compound is unique due to its specific combination of a nitro group and an acetamide group attached to a pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
2-(3-nitro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a nitro group on the pyrazole ring, has been shown to interact with various biological macromolecules, influencing cellular processes and exhibiting potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure is significant for its biological activity, particularly due to the nitro group, which can undergo reduction to form reactive intermediates that interact with proteins and DNA, potentially altering cellular functions.
The compound's mechanism of action involves:
- Binding Interactions : It binds to specific enzymes and proteins, leading to inhibition or activation of various biochemical pathways. This interaction is characterized by lower binding free energy, suggesting a favorable fit within the active sites of target molecules.
- Influence on Cellular Processes : this compound affects cell signaling pathways, gene expression, and metabolic processes, contributing to its pharmacological effects .
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antipromastigote Activity
Preliminary studies indicate that related compounds exhibit potent in vitro antipromastigote activity against Leishmania species. This suggests potential applications in treating leishmaniasis.
Anti-inflammatory and Anticancer Properties
Pyrazole derivatives, including this compound, have been explored for their anti-inflammatory and anticancer properties. The compound's structural similarities to known anti-inflammatory agents suggest it may modulate inflammatory responses effectively .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
-
Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for cytotoxic potential against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI values indicating their potency .
Compound Cell Line GI (µM) Compound A MCF7 3.79 Compound B SF-268 12.50 Compound C NCI-H460 42.30 - Anti-inflammatory Effects : In vivo studies demonstrated that pyrazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
- Toxicity Assessment : Toxicity studies revealed an LD range of 497–625 mg/kg body weight for related compounds, indicating lower toxicity compared to conventional anesthetics like lidocaine . This aspect is crucial for the development of safer therapeutic agents.
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXJNFRHZOLKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003011-27-5 | |
Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.